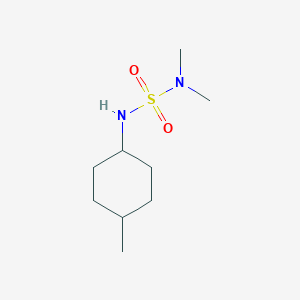
N-(2-aminophenyl)-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminophenyl)-2,5-dichlorobenzamide, also known as ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1 (CD38) inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-aminophenyl)-2,5-dichlorobenzamide inhibits CD38 by binding to its catalytic domain, preventing the synthesis of cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR) from NAD+. cADPR and ADPR are important second messengers in intracellular calcium signaling and immune cell activation. Inhibition of CD38 by N-(2-aminophenyl)-2,5-dichlorobenzamide leads to a decrease in intracellular calcium levels and a reduction in immune cell activation, ultimately resulting in anti-tumor effects.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to have anti-tumor effects in preclinical models of breast, lung, and pancreatic cancer. It has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis. Additionally, N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-aminophenyl)-2,5-dichlorobenzamide has several advantages for lab experiments, including its high potency and specificity for CD38 inhibition. However, its limited solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its potential toxicity and off-target effects should be carefully considered in experimental design.
Orientations Futures
N-(2-aminophenyl)-2,5-dichlorobenzamide has several potential future directions for research, including its use in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more soluble analogs of N-(2-aminophenyl)-2,5-dichlorobenzamide may improve its utility in experimental design.
Méthodes De Synthèse
N-(2-aminophenyl)-2,5-dichlorobenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a base, such as potassium carbonate, to yield N-(2-aminophenyl)-2,5-dichlorobenzamide.
Applications De Recherche Scientifique
N-(2-aminophenyl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit CD38, an enzyme involved in the regulation of intracellular calcium signaling and immune cell activation. CD38 inhibition by N-(2-aminophenyl)-2,5-dichlorobenzamide has been found to reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKTQKYWQZANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

